

Application Notes and Protocols for PF-06815345 Hydrochloride in Animal Models

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Compound of Interest

Compound Name: PF-06815345 hydrochloride

Cat. No.: B15577151

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Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By inhibiting PCSK9, PF-06815345 prevents the degradation of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the circulation. This document provides available information on the dosing and administration of **PF-06815345 hydrochloride** in animal models, based on currently accessible preclinical data.

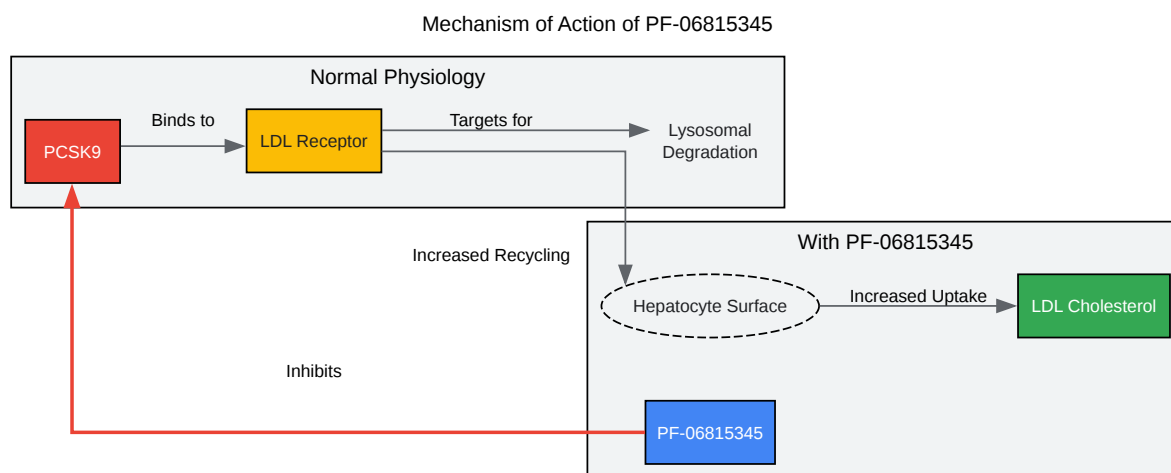
Data Presentation: In Vivo Efficacy

The following table summarizes the quantitative data from a key preclinical study investigating the effects of **PF-06815345 hydrochloride** in a murine model.

Parameter	Details
Compound	PF-06815345 Hydrochloride
Animal Model	Humanized PCSK9 Mouse Model
Administration Route	Oral (p.o.)
Dose Range	100-500 mg/kg
Dosing Regimen	Single Dose
Observed Effect	A dose of 500 mg/kg lowered plasma PCSK9 levels to 72% four hours post-administration.[1]

Signaling Pathway and Experimental Workflow

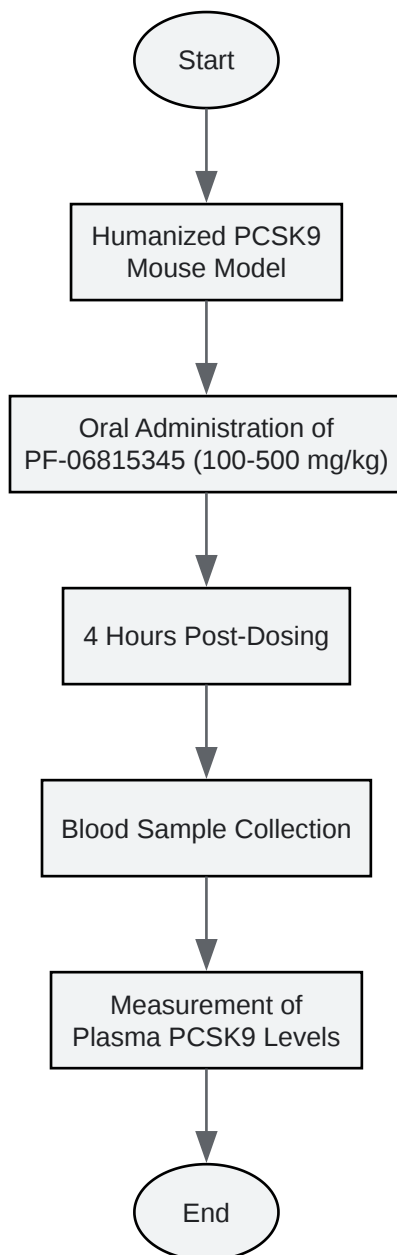
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.



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Caption: Mechanism of Action of PF-06815345.

Experimental Workflow for In Vivo Study



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Caption: Experimental Workflow for In Vivo Study.

Experimental Protocols

While specific, detailed protocols for the administration of **PF-06815345 hydrochloride** are not publicly available, a general methodology for oral administration in mice can be followed.

Protocol: Single-Dose Oral Gavage in Mice

1. Materials:

- **PF-06815345 hydrochloride**
- Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility and stability studies)
- Animal scale
- Appropriate-sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip for mice)
- Syringes (1 mL)
- Humanized PCSK9 mice (specific strain as required by the study design)

2. Procedure:

- Animal Preparation:
 - Acclimate the animals to the housing conditions for a minimum of one week prior to the experiment.
 - Ensure animals have free access to food and water, unless fasting is required by the experimental design.
 - On the day of the experiment, weigh each mouse to accurately calculate the dose volume.
- Formulation Preparation:
 - Prepare the dosing solution of **PF-06815345 hydrochloride** in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 100 mg/kg and 500 mg/kg).
 - Ensure the solution is homogenous. If it is a suspension, ensure it is uniformly suspended before and during administration.
- Dosing Administration:

- Calculate the volume of the dosing solution for each mouse based on its body weight and the target dose. A common administration volume for mice is 5-10 mL/kg.
- Gently restrain the mouse.
- Insert the gavage needle carefully into the mouth, over the tongue, and advance it along the esophagus into the stomach.
- Administer the calculated volume of the dosing solution slowly and steadily.
- Carefully withdraw the gavage needle.
- Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
- Post-Dosing and Sample Collection:
 - Return the animal to its cage.
 - At the designated time point (e.g., 4 hours post-dose), collect blood samples for analysis of plasma PCSK9 levels.

3. Considerations:

- The choice of vehicle is critical and should be determined based on the physicochemical properties of **PF-06815345 hydrochloride**. The vehicle should be non-toxic and not interfere with the absorption or activity of the compound.
- Proper training in oral gavage techniques is essential to prevent injury to the animals.
- All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Concluding Remarks

The available data indicates that **PF-06815345 hydrochloride** is an orally active inhibitor of PCSK9 in a humanized mouse model. The provided protocol offers a general framework for conducting similar in vivo studies. Researchers should optimize the formulation and dosing

regimen based on their specific experimental objectives and the characteristics of their animal model. Further studies would be beneficial to explore the pharmacokinetics and pharmacodynamics of **PF-06815345 hydrochloride** in other animal species and with different dosing schedules.

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References

- 1. medchemexpress.com [medchemexpress.com]
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